1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQVSRFWFCMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)CS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a compound belonging to the benzothiazinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiazinone core with a cyclopropylmethyl substituent. This unique structure contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that benzothiazinones exhibit significant antimicrobial properties. Specifically, compounds within this class have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance:
- Mechanism : The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Study : A study demonstrated that derivatives of benzothiazinones had potent activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents .
Antitumor Activity
Benzothiazinones have also been investigated for their anticancer properties:
- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : Research indicated that treatment with this benzothiazinone derivative significantly reduced markers of inflammation in animal models of arthritis .
Antidiabetic Potential
Emerging studies suggest that benzothiazinones may have antidiabetic effects:
- Mechanism : These compounds could enhance insulin sensitivity and reduce blood glucose levels.
- Case Study : In diabetic rat models, administration of this compound led to improved glycemic control compared to controls .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antibacterial properties. A study demonstrated that derivatives of benzothiazinone exhibited varying degrees of activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as follows:
- Acinetobacter (BLSE) : MIC = 31.25 µg/ml
- Staphylococcus aureus (MLSB) : MIC = 250 µg/ml
These findings suggest that modifications to the benzothiazinone structure can enhance antibacterial efficacy, indicating potential for development into therapeutic agents against resistant bacterial infections .
Anticancer Research
Research has indicated that benzothiazinone derivatives can induce apoptosis in cancer cells. A specific derivative was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression, highlighting its potential as an anticancer agent .
Neuroscience
Studies have explored the neuroprotective effects of benzothiazinone compounds. They have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in neurodegenerative disease management. The compound's ability to cross the blood-brain barrier enhances its applicability in treating conditions such as Alzheimer's disease .
Case Studies
Comparison with Similar Compounds
Key Structural Differences :
- N-Substituent Effects : Replacing the ethyl or propyl groups in analogs (e.g., 1-ethyl or 1-propyl derivatives) with cyclopropylmethyl enhances steric bulk and metabolic resistance .
- Isosteric Modifications : Replacing the 1-N-R group with an oxygen atom (as in 1,2-benzoxathiin derivatives) reduces reactivity in multicomponent reactions due to decreased nucleophilicity .
Reactivity in Multicomponent Reactions
1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivatives act as enol nucleophiles in reactions with aldehydes and active methylene nitriles. Compared to analogs:
- 1-Ethyl Derivative: Forms 2-amino-4H-pyrans or tricyclic salts depending on reaction conditions . With malononitrile, it selectively yields pyran derivatives; with ethyl cyanoacetate, competing salt formation occurs .
- 1,2-Benzoxathiin Derivative : Lower reactivity due to O-atom substitution, leading to reduced yields in similar reactions .
- Target Compound (Cyclopropylmethyl): Expected to follow similar pathways but with altered kinetics due to steric effects. No direct data reported, but cyclopropyl groups typically slow reaction rates .
Anti-Inflammatory and Analgesic Effects
Preparation Methods
Alkylation Using Sodium Hydride in DMF
- Procedure : Sodium hydride is added portion-wise to a cold (0 °C) solution of the benzothiazinone derivative in DMF. After stirring for about 20 minutes, a solution of cyclopropylmethyl bromide in DMF is added dropwise. The reaction mixture is then stirred at ambient temperature for 18 hours.
- Workup : The reaction is quenched with saturated sodium bicarbonate solution, followed by extraction with ethyl acetate. The organic layer is dried and concentrated.
- Purification : Silica gel chromatography using ethyl acetate/hexanes gradient.
- Yield : Approximately 56% yield of the alkylated product.
- Reference example : Similar conditions applied for 1-(cyclopropylmethyl)-1H-pyrazole-4-carbaldehyde synthesis.
Alkylation Using Potassium Carbonate in DMF
- Procedure : Potassium carbonate and cyclopropylmethyl bromide are added to a DMF solution of the benzothiazinone precursor and stirred at elevated temperatures (70–80 °C) for 8–19 hours.
- Workup : After completion, water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
- Purification : Silica gel chromatography.
- Yield : Yields vary widely from 17% to nearly quantitative (100%) depending on substrate and conditions.
- Notes : Higher temperatures and longer reaction times improve conversion but may also lead to by-products.
- Example : Alkylation of benzimidazole derivatives with cyclopropylmethyl bromide under these conditions achieved 75% purity crude product.
Alkylation Using Potassium Hydroxide in DMSO
- Procedure : The benzothiazinone derivative is dissolved in DMSO, and powdered potassium hydroxide is added. The mixture is cooled to 10–15 °C before adding cyclopropylmethyl bromide. The temperature is then raised to 25–30 °C and maintained for 3 hours.
- Workup : The reaction mixture is quenched in chilled water, acidified to adjust pH, and extracted with toluene. The organic phase is dried and concentrated.
- Purification : Crystallization from petroleum ether or chromatography.
- Yield : About 90–92 g product from 100 g starting material, indicating high yield.
- Advantages : Mild conditions and good yields with relatively simple workup.
Microwave-Assisted Alkylation
- Procedure : Sodium hydride is added to the benzothiazinone precursor in DMF, followed by cyclopropylmethyl bromide and potassium iodide. The mixture is subjected to microwave irradiation at 90 °C for 2 hours.
- Workup : Standard aqueous workup with ethyl acetate extraction and drying.
- Purification : Chromatography.
- Yield : Up to 81% yield.
- Significance : Microwave heating accelerates the reaction and improves yield compared to conventional heating.
Reaction Conditions Summary Table
| Method | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sodium hydride | Sodium hydride | DMF | 0 °C to RT | 18 h | 56 | Dropwise addition of bromide |
| Potassium carbonate | Potassium carbonate | DMF | 70–80 °C | 8–19 h | 17–100 | Longer time and higher temp increase yield |
| Potassium hydroxide | Potassium hydroxide | DMSO | 10–30 °C | 3 h | ~90 | Mild conditions, crystallization possible |
| Microwave-assisted alkylation | Sodium hydride | DMF | 90 °C (microwave) | 2 h | 81 | Accelerated reaction rate |
Research Findings and Analysis
- The choice of base and solvent critically affects both the yield and purity of the alkylated product. Strong bases like sodium hydride enable efficient deprotonation but require careful temperature control to avoid side reactions.
- Potassium carbonate offers a milder alternative, suitable for sensitive substrates, but may require longer reaction times and higher temperatures.
- Potassium hydroxide in DMSO provides a balance of mild conditions and high yield, with the advantage of simpler workup and isolation.
- Microwave-assisted protocols significantly reduce reaction times and can improve yields, representing a promising approach for scale-up.
- The cyclopropylmethyl bromide reagent is typically used in slight excess to drive the reaction to completion.
- Purification by silica gel chromatography is standard to separate desired products from side products and unreacted starting materials.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, and how are reaction conditions optimized?
The compound is typically synthesized via multicomponent reactions involving cyclopropylmethyl-substituted precursors, methylene-active nitriles, and heteroaryl aldehydes. Optimization focuses on solvent selection (e.g., ethanol or ethyl acetate), temperature control (reflux at 353 K), and stoichiometric ratios of reagents like N-chlorosuccinimide for halogenation. Reaction progress is monitored via TLC and NMR spectroscopy to isolate intermediates and minimize side products .
Advanced: How can researchers address unexpected byproducts in multicomponent syntheses involving this compound, particularly when varying methylene-active nitriles?
Byproduct formation depends on the reactivity of the nitrile used. For example, malononitrile selectively yields 2-amino-4-heteroaryl-4H-pyrans, while ethyl cyanoacetate leads to competing pathways, generating bis-adducts or acrylates due to steric and electronic effects. Mechanistic studies using DFT calculations and LC-MS tracking of intermediates are recommended to identify bifurcation points in reaction pathways .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm) and monitor ring conformation .
- X-ray crystallography : Using SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and hydrogen-bonding networks. For example, weak C–H···O interactions stabilize the "sofa" conformation of the benzothiazinone core .
Advanced: How do N-substituents (e.g., cyclopropylmethyl vs. ethyl/methyl) influence the conformational dynamics and intermolecular interactions of the benzothiazinone core?
N-substituents dictate steric hindrance and ring puckering. Cyclopropylmethyl groups induce greater torsional strain compared to ethyl/methyl groups, leading to deviations from planarity (e.g., S1 atom displacement by -0.90 Å in twist-boat conformations). This affects crystal packing via van der Waals interactions and hydrogen-bonding motifs, as observed in comparative studies of derivatives .
Basic: What computational tools are recommended for refining and validating crystal structures of derivatives?
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for handling high-resolution or twinned data .
- WinGX : A GUI-based platform integrating SHELX with visualization tools for error-checking and model optimization .
- Mercury CSD : For analyzing packing diagrams and hydrogen-bond metrics against the Cambridge Structural Database .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural isomer, 2H-1,2-benzothiazin-4(3H)-one 2,2-dioxide (oxicam scaffold)?
The positional isomerism alters electronic distribution and binding affinity. For example, the 1H-2,1-benzothiazinone scaffold lacks the keto-enol tautomerism critical for oxicams’ cyclooxygenase inhibition. Comparative assays (e.g., enzyme inhibition kinetics or molecular docking) should be paired with Hammett σ-value analyses to quantify electronic effects .
Advanced: What strategies mitigate challenges in refining high-steric-hindrance derivatives (e.g., halogenated analogs) during crystallographic analysis?
For halogenated derivatives (e.g., 6-bromo-3,3-dichloro-substituted analogs):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
